7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
This compound belongs to the benzodiazepinone class, characterized by a seven-membered diazepine ring fused to a benzene ring. The substitution pattern includes a bromine atom at position 7, a 3-fluorobenzoyl group at position 4, and a 4-fluorophenyl group at position 3.
Properties
IUPAC Name |
7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF2N2O2/c23-15-6-9-19-18(11-15)21(13-4-7-16(24)8-5-13)27(12-20(28)26-19)22(29)14-2-1-3-17(25)10-14/h1-11,21H,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXDGCLCGHLXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article focuses on its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
- Molecular Formula : C22H15BrF2N2O2
- Molecular Weight : 457.275 g/mol
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
- XlogP : 4.4
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzodiazepine derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including Hep3B and HeLa cells. The mechanism often involves the induction of cell cycle arrest in the G2-M phase, which is critical for halting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-bromo derivative | Hep3B | 1625.8 | Induces G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | Induces apoptosis |
In a comparative study, the synthesized benzodiazepine derivatives exhibited moderate to significant anticancer activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory effects of benzodiazepine derivatives have been documented in various studies. These compounds can modulate cytokine release and inhibit pathways involved in inflammation. For instance, certain derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Antioxidant Activity
Antioxidant activities were evaluated using the DPPH assay, where several benzodiazepine derivatives demonstrated varying degrees of free radical scavenging ability. The results indicated that these compounds could potentially serve as antioxidant agents due to their ability to neutralize reactive oxygen species (ROS).
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 7-bromo derivative | 70% at 100 µM | 39.85 |
| Trolox (control) | 90% at 10 µM | 7.72 |
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of benzodiazepine derivatives revealed that one of the synthesized compounds exhibited an IC50 value of 1625.8 ng/ml against Hep3B cells, indicating its potential as an anticancer agent .
- Inflammation Modulation : In vitro studies showed that certain benzodiazepine derivatives could significantly reduce TNF-α levels in activated macrophages, suggesting their utility in inflammatory conditions .
- Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH method, where compounds demonstrated varying effectiveness compared to standard antioxidants like Trolox .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in halogen substituents, aromatic groups, and core heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings:
Halogen Effects: Bromine at position 7 (target compound) vs. chlorine in analogs (e.g., ) may enhance lipophilicity and influence binding affinity in therapeutic targets. Bromine’s larger atomic radius could also affect crystal packing and intermolecular interactions . Fluorine substituents (3-F-benzoyl and 4-F-Ph in the target) improve metabolic stability and electronic modulation compared to non-fluorinated analogs .
Dihydropyrazolone derivatives (e.g., ) lack the fused benzene ring, reducing aromatic stacking interactions but increasing synthetic accessibility.
Crystallographic Behavior :
- The target compound’s crystallinity and intermolecular contacts (e.g., halogen bonding via Br/F) can be modeled using tools like SHELXL and ORTEP-3, as applied to similar compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
